Boc-HyNic-PEG3-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

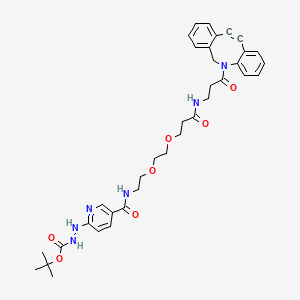

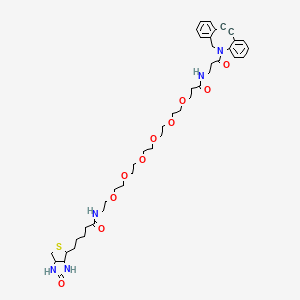

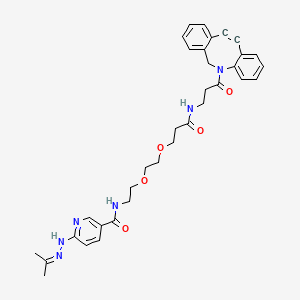

Boc-HyNic-PEG3-Azide is a heterobifunctional polyethylene glycol derivative that contains a tert-butyloxycarbonyl (Boc) protected hydrazinonicotinamide (HyNic) group and an azide group. This compound is widely used in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The azide group can participate in “click” chemistry reactions, while the HyNic group can form hydrazone linkages with aldehyde or ketone groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-HyNic-PEG3-Azide involves several steps:

Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form amino-PEG-alcohol using a dibenzyl-protected amine functional initiator.

Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the N-hydroxy succinimidyl-PEG-azide derivative.

Introduction of Boc-HyNic Group: The Boc-HyNic group is introduced through a series of reactions involving tert-butyloxycarbonyl protection and hydrazinonicotinamide conjugation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization and modification processes under controlled conditions to ensure high purity and yield. The use of advanced reactors and purification systems is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Boc-HyNic-PEG3-Azide undergoes several types of chemical reactions:

Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.

Hydrazone Formation: The HyNic group reacts with aldehyde or ketone groups to form reversible hydrazone linkages.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.

Hydrazone Formation: Mild acidic conditions are typically employed to promote the reaction between the HyNic group and carbonyl compounds.

Major Products Formed

Triazole Linkages: Formed from the reaction of the azide group with alkynes.

Hydrazone Linkages: Formed from the reaction of the HyNic group with aldehydes or ketones.

Scientific Research Applications

Boc-HyNic-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry and bioconjugation techniques.

Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Boc-HyNic-PEG3-Azide involves its ability to form stable linkages with various biomolecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone linkages with carbonyl compounds. These linkages are stable and can be used to attach various functional groups to the polyethylene glycol backbone .

Comparison with Similar Compounds

Similar Compounds

Boc-HyNic-PEG-Azide: Similar to Boc-HyNic-PEG3-Azide but with different polyethylene glycol chain lengths.

Hynic-PEG3-N3: Another heterobifunctional polyethylene glycol derivative with similar functional groups.

Uniqueness

This compound is unique due to its combination of a Boc-protected HyNic group and an azide group, which allows for versatile bioconjugation and click chemistry applications. The specific polyethylene glycol chain length (PEG3) provides optimal solubility and stability for various applications .

Properties

IUPAC Name |

tert-butyl N-[[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O6/c1-19(2,3)32-18(28)25-24-16-5-4-15(14-22-16)17(27)21-6-8-29-10-12-31-13-11-30-9-7-23-26-20/h4-5,14H,6-13H2,1-3H3,(H,21,27)(H,22,24)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQBMDQCXUNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)

![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)

![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)

![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)

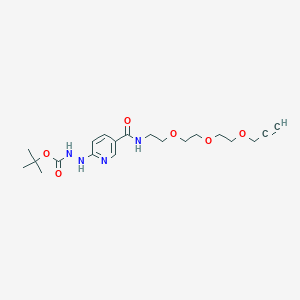

![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)